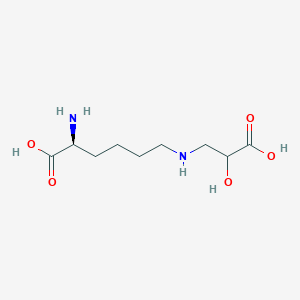

1,2-Bis-(11-hydroxyundecyloxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

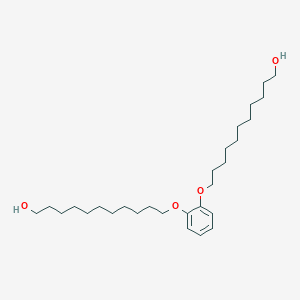

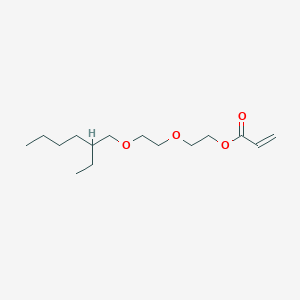

1,2-Bis-(11-hydroxyundecyloxy)benzene, also known as BUHB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is odorless and has a melting point of approximately 75°C. BUHB is a versatile compound with properties that make it suitable for use in a variety of laboratory experiments. It is also used in the synthesis of other compounds, as well as in the development of drugs and other therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of related compounds, such as 1,2-oxazines and 1,2-benzoxazines, have been extensively studied. These compounds can be synthesized by the dehydration of dihydro-hydroxy-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones by heating with urea in boiling methanol or ethanol. The importance of oxazinium salts as electrophiles in the synthesis and their use as chiral synthons in various reactions highlights the significance of related compound synthesis in scientific research. The reduction of oxazine derivatives and the role of oxazanes as intermediates in certain reactions are also crucial areas of study (M. Sainsbury, 1991).

Applications in Material Science

Benzoxazole derivatives, which share structural similarities with 1,2-Bis-(11-hydroxyundecyloxy)benzene, have exhibited significant properties in material science. The microwave-assisted synthesis of benzoxazoles highlights the increasing diversity and rapid research advancements in modern chemistry. These derivatives have shown a broad range of pharmacological properties, making them of great interest not only in pharmaceutical chemistry but also in the polymer, dyestuff, agrochemical, and optical brighteners industries. The efficiency and utility of microwave-assisted synthesis for benzoxazoles underscore their importance in scientific research and application development (M. Özil & E. Menteşe, 2020).

Environmental and Health Impact Studies

The occurrence and impact of novel brominated flame retardants (NBFRs), including compounds structurally related to this compound, in indoor air, dust, consumer goods, and food have been critically reviewed. This research emphasizes the need for more studies on the occurrence, environmental fate, and toxicity of NBFRs. The review identified large knowledge gaps for many NBFRs, underscoring the importance of optimized analytical methods and further research on indoor environments, emission sources, and potential leaching. The findings point to a significant concern regarding the health and environmental effects of these compounds, suggesting the increasing application of NBFRs warrants additional scientific investigation (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Supramolecular Chemistry Applications

The role of benzene-1,3,5-tricarboxamide (BTA) derivatives, which are structurally related to this compound, in supramolecular chemistry has been extensively reviewed. BTAs have been utilized in a wide range of scientific disciplines due to their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior. Applications in nanotechnology, polymer processing, and biomedical applications have been explored, leveraging the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The multivalent nature of BTAs drives their applications in the biomedical field, indicating the adaptable nature of these compounds for future scientific and commercial applications (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

11-[2-(11-hydroxyundecoxy)phenoxy]undecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O4/c29-23-17-11-7-3-1-5-9-13-19-25-31-27-21-15-16-22-28(27)32-26-20-14-10-6-2-4-8-12-18-24-30/h15-16,21-22,29-30H,1-14,17-20,23-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWYVHHVZMGEQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCCCCCCCCO)OCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649839 |

Source

|

| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123934-38-3 |

Source

|

| Record name | 11,11'-[1,2-Phenylenebis(oxy)]di(undecan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B39262.png)